![molecular formula C19H15N3O3 B3012932 (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1207062-10-9](/img/no-structure.png)
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biochemistry of Acrylamide
Acrylamide is a compound used in various industrial applications, such as the production of polyacrylamide, which is utilized in wastewater treatment, soil conditioning, and as a support medium in protein electrophoresis. The compound's formation in foods during high-temperature processing has sparked significant research into its chemistry, biochemistry, and safety due to potential health risks. Studies have focused on understanding acrylamide's formation mechanisms, particularly in relation to the Maillard reaction, its presence in the environment and diet, and its impact on human health (Friedman, 2003).
Industrial Perspective and Control Measures
The industrial sector has conducted extensive research into acrylamide, exploring its occurrence, chemistry, and formation pathways, especially in food processing. Efforts have been made to understand the conditions that favor acrylamide formation and to develop strategies to minimize its presence in food products. This includes adjustments in agricultural practices, food processing techniques, and the exploration of chemical routes of formation to mitigate potential health risks (Taeymans et al., 2004).
Toxicity and Mitigation Strategies
Acrylamide's potential toxicity, including neurotoxic, genotoxic, carcinogenic, and reproductive effects, has been a subject of significant concern. Research has focused on understanding its metabolism, toxicological profile, and mechanisms of action to develop effective mitigation strategies. This includes dietary modifications, processing techniques to reduce acrylamide formation, and interventions to mitigate its adverse effects in vivo (Friedman & Levin, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide involves the reaction of 4-(1H-pyrazol-3-yl)aniline with 5-bromo-2-hydroxybenzaldehyde to form 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide. This intermediate is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid to form the final product.", "Starting Materials": [ "4-(1H-pyrazol-3-yl)aniline", "5-bromo-2-hydroxybenzaldehyde", "3-(benzo[d][1,3]dioxol-5-yl)acrylic acid" ], "Reaction": [ "Step 1: 4-(1H-pyrazol-3-yl)aniline is reacted with 5-bromo-2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF) to form 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide.", "Step 2: 4-(1H-pyrazol-3-yl)phenyl-5-bromo-2-hydroxybenzamide is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) to form the final product, (E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide." ] } | |
CAS-Nummer |
1207062-10-9 |
Molekularformel |
C19H15N3O3 |
Molekulargewicht |
333.347 |
IUPAC-Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(8-2-13-1-7-17-18(11-13)25-12-24-17)21-15-5-3-14(4-6-15)16-9-10-20-22-16/h1-11H,12H2,(H,20,22)(H,21,23)/b8-2+ |
InChI-Schlüssel |
FMRYUZSUNBIIAB-KRXBUXKQSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)
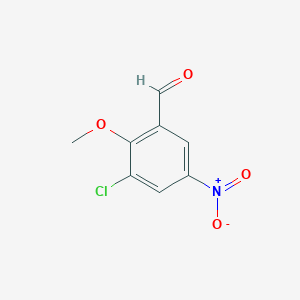
![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)
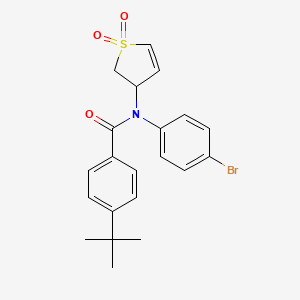
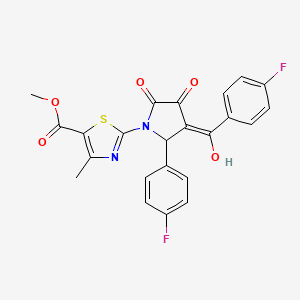
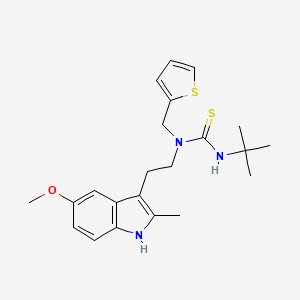
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B3012868.png)

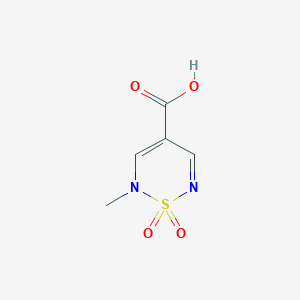
![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)
